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molecular formula C6HF2IN2 B6334240 3,5-Difluoro-4-iodo-pyridine-2-carbonitrile CAS No. 1350648-40-6

3,5-Difluoro-4-iodo-pyridine-2-carbonitrile

Cat. No. B6334240
M. Wt: 265.99 g/mol
InChI Key: DIZQHKYVQVHNLH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09073918B2

Procedure details

THF (42 mL) and diisopropylamine (5.6 ml, 39.27 mmol) were combined and cooled at 0° C. then n-butyllithium (17.3 ml, 2.5 M in hexane) was added dropwise at 0° C., and stirred for another 30 minutes. The mixture was then cooled in a dry ice/acetone bath to about −78° C. and a solution of 3,5-difluoropicolinonitrile (5 g, 35.7 mmol) in THF (25 mL) was slowly added. After 30 minutes a solution of I2 (9 g, 35.7 mmol) in THF (35 mL) was added. The reaction was stirred for another 40 minutes at −78° C. in the dry ice/acetone bath, then warmed slightly and quenched with 50 mL sodium thiosulfate solution (10% aq) followed by dilution with water and EtOAc (300 mL). The organic layer was washed with brine, dried over sodium sulfate, filtered, and concentrated to a residue which was purified by silica column chromatography eluting with petroleum ether-ethyl acetate (5:1) to give 3,5-difluoro-4-iodopicolinonitrile as a solid (2 g, 21% yield). 1H NMR (400 MHz, DMSO-d6) δ ppm 8.58 (s, 1H).
Quantity
5.6 mL
Type
reactant
Reaction Step One
Quantity
17.3 mL
Type
reactant
Reaction Step Two
Quantity
5 g
Type
reactant
Reaction Step Three
Name
Quantity
25 mL
Type
solvent
Reaction Step Three
Name
Quantity
9 g
Type
reactant
Reaction Step Four
Name
Quantity
35 mL
Type
solvent
Reaction Step Four
Name
dry ice acetone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
42 mL
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
C(NC(C)C)(C)C.C([Li])CCC.[F:13][C:14]1[C:15]([C:21]#[N:22])=[N:16][CH:17]=[C:18]([F:20])[CH:19]=1.[I:23]I.C(=O)=O.CC(C)=O>C1COCC1>[F:13][C:14]1[C:15]([C:21]#[N:22])=[N:16][CH:17]=[C:18]([F:20])[C:19]=1[I:23] |f:4.5|

Inputs

Step One
Name
Quantity
5.6 mL
Type
reactant
Smiles
C(C)(C)NC(C)C
Step Two
Name
Quantity
17.3 mL
Type
reactant
Smiles
C(CCC)[Li]
Step Three
Name
Quantity
5 g
Type
reactant
Smiles
FC=1C(=NC=C(C1)F)C#N
Name
Quantity
25 mL
Type
solvent
Smiles
C1CCOC1
Step Four
Name
Quantity
9 g
Type
reactant
Smiles
II
Name
Quantity
35 mL
Type
solvent
Smiles
C1CCOC1
Step Five
Name
dry ice acetone
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)=O.CC(=O)C
Step Six
Name
Quantity
42 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
stirred for another 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was then cooled in a dry ice/acetone bath to about −78° C.
TEMPERATURE
Type
TEMPERATURE
Details
warmed slightly
CUSTOM
Type
CUSTOM
Details
quenched with 50 mL sodium thiosulfate solution (10% aq)
WASH
Type
WASH
Details
The organic layer was washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to a residue which
CUSTOM
Type
CUSTOM
Details
was purified by silica column chromatography
WASH
Type
WASH
Details
eluting with petroleum ether-ethyl acetate (5:1)

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
FC=1C(=NC=C(C1I)F)C#N
Measurements
Type Value Analysis
AMOUNT: MASS 2 g
YIELD: PERCENTYIELD 21%
YIELD: CALCULATEDPERCENTYIELD 21.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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